L-Serine-2-13C
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Overview
Description
L-Serine-2-13C is a chiral amino acid derivative It is structurally similar to serine, with the addition of a hydroxyl group on the beta carbon
Mechanism of Action
Target of Action
L-Serine-2-13C, also known as (2S)-2-Amino-3-hydroxy(213C)propanoic acid, is a non-essential amino acid that plays a central role in cellular proliferation . It is synthesized from central metabolic pathway intermediates .
Mode of Action
It is known that it interacts with its targets in the body to influence cellular proliferation . The 13C label on the molecule allows it to be tracked and quantified during drug development processes .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is synthesized from glucose via 3-phosphoglycerate/3-phosphoserine and via interconversion of glycine . It can also be obtained from the diet and the degradation of dietary proteins and phospholipids .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound’s action is primarily seen in its role in cellular proliferation . .
Biochemical Analysis
Biochemical Properties
L-Serine-2-13C plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the activation of glycine receptors and upregulation of PPAR-γ, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been found to exert neuroprotective effects by mitigating neurotoxicity through the activation of the glycine receptor and increasing the expression of PPAR-y .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the formation of sphingolipids in the central nervous system, essential for neural differentiation and survival .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis rather than phosphenolpyruvate from gluconeogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine-2-13C can be achieved through several methods. One common approach involves the use of chiral catalysts to induce stereoselectivity in the formation of the desired enantiomer. For example, asymmetric hydrogenation of a suitable precursor can yield the desired product with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
L-Serine-2-13C undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a keto acid, while reduction of the amino group can produce a primary amine .
Scientific Research Applications
L-Serine-2-13C has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It has potential therapeutic applications due to its structural similarity to naturally occurring amino acids.
Industry: It is used in the production of pharmaceuticals and other fine chemicals .
Comparison with Similar Compounds
Similar Compounds
Serine: Structurally similar but lacks the additional hydroxyl group on the beta carbon.
Threonine: Similar structure but with a different configuration of the hydroxyl group.
Uniqueness
L-Serine-2-13C is unique due to its specific stereochemistry and the presence of the hydroxyl group on the beta carbon, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy(213C)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i2+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-JACJRKFSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C@@H](C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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